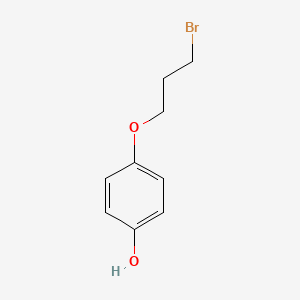

4-(3-Bromopropoxy)phenol

説明

Structure

3D Structure

特性

IUPAC Name |

4-(3-bromopropoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPIVEYAEOWQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498332 | |

| Record name | 4-(3-Bromopropoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68065-11-2 | |

| Record name | 4-(3-Bromopropoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Bromopropoxy Phenol and Its Precursors

Etherification Reactions in Phenolic Systems

The formation of the ether linkage between a phenolic compound and an alkyl chain is a cornerstone of organic synthesis. In the context of 4-(3-Bromopropoxy)phenol, this transformation is typically achieved through nucleophilic substitution, where the phenoxide ion acts as the nucleophile.

Williamson Ether Synthesis Approaches to the Phenoxy-Propoxy Linkage

The Williamson ether synthesis is a widely utilized and robust method for preparing ethers, including aryl alkyl ethers like this compound. byjus.comwikipedia.org This reaction involves the deprotonation of an alcohol or phenol (B47542) to form a highly reactive alkoxide or phenoxide ion, which then displaces a halide from an organohalide in an SN2 reaction. byjus.comwikipedia.org

The synthesis of this compound commonly employs hydroquinone (B1673460) as the phenolic substrate and 1,3-dibromopropane (B121459) as the alkylating agent. rsc.org The reaction proceeds by the nucleophilic attack of the phenoxide ion, generated from hydroquinone, on one of the electrophilic carbon atoms of 1,3-dibromopropane, leading to the displacement of a bromide ion and the formation of the desired ether linkage. vedantu.com The use of a dihaloalkane like 1,3-dibromopropane introduces the potential for a secondary reaction, where the second bromine atom can react with another phenoxide ion, leading to a dialkylated byproduct. core.ac.uk

A study on the synthesis of related compounds involved the alkylation of hydroquinone with 1,3-dibromopropane in acetone (B3395972) at reflux, demonstrating the feasibility of this approach. rsc.org

The choice of base is critical in the Williamson ether synthesis to ensure the efficient deprotonation of the phenol to form the more nucleophilic phenoxide ion. youtube.com While strong bases like sodium hydride are effective, milder bases such as potassium carbonate (K₂CO₃) are frequently used, particularly in laboratory and industrial settings. byjus.comwikipedia.orgreddit.com

Potassium carbonate is sufficiently basic to deprotonate phenols (pKa ≈ 10) to a significant extent, driving the formation of the potassium phenoxide salt. youtube.comreddit.com This in-situ generation of the nucleophile allows it to readily participate in the SN2 reaction with the alkyl halide. byjus.com The use of a carbonate base is often preferred for its ease of handling and milder reaction conditions compared to more reactive bases. pnu.ac.ir In some procedures, the reaction is carried out at temperatures ranging from 50 to 100 °C. byjus.comwikipedia.org

Research has shown that potassium carbonate is an efficient base for the synthesis of a wide range of alkyl aryl ethers from phenols and various alkyl halides. pnu.ac.ir

The solvent plays a crucial role in the Williamson ether synthesis by influencing the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally favored as they can solvate the cation of the base (e.g., K⁺) without strongly solvating the nucleophilic phenoxide anion, thus enhancing its reactivity. numberanalytics.com

Commonly used solvents for this reaction include:

Acetonitrile (CH₃CN): A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. byjus.comwikipedia.org

Tetrahydrofuran (THF): A less polar ether solvent that is also suitable, particularly when stronger bases like sodium hydride are used. masterorganicchemistry.com

Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These highly polar aprotic solvents are also frequently employed to accelerate the reaction rate. byjus.comwikipedia.orgnumberanalytics.com

Optimizing reaction conditions such as temperature and reaction time is also essential for maximizing the yield of the desired product and minimizing side reactions. byjus.comcareers360.com

Interactive Data Table: Solvent Effects on Williamson Ether Synthesis

| Solvent | Type | Typical Reaction Temperature (°C) | General Observations |

| Acetonitrile | Polar Aprotic | 50-100 | Good solubility for reactants, promotes SN2. byjus.comwikipedia.org |

| Tetrahydrofuran | Polar Aprotic (Ether) | Room Temp to Reflux | Often used with strong bases like NaH. masterorganicchemistry.com |

| Dimethylformamide | Polar Aprotic | 50-100 | High polarity accelerates the reaction. byjus.comwikipedia.org |

| Dimethyl Sulfoxide | Polar Aprotic | 50-100 | High polarity accelerates the reaction. numberanalytics.com |

| Acetone | Polar Aprotic | Reflux | A common solvent for this type of alkylation. rsc.org |

Role of Base Catalysis (e.g., Potassium Carbonate) in Phenoxide Formation and Reaction

Strategies for Selective Monoalkylation in the Presence of Dihalo Reagents

A significant challenge in the synthesis of this compound from hydroquinone and 1,3-dibromopropane is the potential for dialkylation, leading to the formation of 1,4-bis(3-bromopropoxy)benzene. core.ac.uk Achieving selective monoalkylation is crucial for obtaining a high yield of the desired product.

Several strategies can be employed to favor monoalkylation:

Stoichiometric Control: Using a molar excess of the dihydric phenol relative to the dihaloalkane can statistically favor the mono-substituted product.

Controlled Addition: Slowly adding the dihaloalkane to the reaction mixture containing the phenoxide can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.

Reaction Conditions: Adjusting the reaction temperature and time can also influence the product distribution. Milder conditions may favor the monoalkylated product.

Patented processes have described the monoalkylation of unsubstituted dihydric phenols with alkyl chlorides using alkali metal carbonates or bicarbonates as the condensing agent, achieving high yields of the monoalkylated phenols with suppressed dialkylation. google.com

Alternative Synthetic Routes to the 3-Bromopropoxy Moiety

While the direct alkylation with 1,3-dibromopropane is the most common approach, alternative methods for introducing the 3-bromopropoxy group exist. These often involve multi-step sequences. For instance, a phenol could be reacted with a molecule already containing the 3-bromopropyl group attached to a different functional group that can participate in an ether synthesis.

Another conceptual approach involves the modification of a precursor that already contains a three-carbon chain attached to the phenolic oxygen. For example, a terminal alkene or alcohol on the propyl chain could potentially be converted to a bromide. However, these routes are generally less direct and may involve more complex synthetic transformations compared to the Williamson ether synthesis.

Introduction of Bromine via Radical or Electrophilic Pathways on Propyl Chains

The introduction of a bromine atom onto a propyl chain can be accomplished through several mechanisms, primarily radical and electrophilic pathways. byjus.comfiveable.me

Radical Bromination: This process involves the substitution of a hydrogen atom with a bromine atom via a free-radical chain mechanism. byjus.comnumberanalytics.com This reaction is typically initiated by UV light, which causes the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals. byjus.com These highly reactive radicals then abstract a hydrogen atom from the propyl chain, creating an alkyl radical. This alkyl radical subsequently reacts with another bromine molecule to form the brominated propyl chain and a new bromine radical, thus propagating the chain reaction. byjus.com

Electrophilic Bromination: In the case of aromatic compounds, bromine can be introduced via electrophilic aromatic substitution. fiveable.me However, for a simple propyl chain, direct electrophilic bromination is less common. More relevant is the electrophilic addition of hydrogen bromide (HBr) to an alkene. If the starting material contains a propene unit, the addition of HBr will proceed via an electrophilic mechanism where the double bond attacks the hydrogen of HBr, forming a carbocation intermediate which is then attacked by the bromide ion. The regioselectivity of this addition (Markovnikov or anti-Markovnikov) depends on the reaction conditions.

Functional Group Interconversions from Hydroxyl-Terminated Precursors

A common and versatile method for preparing alkyl bromides is through the conversion of a hydroxyl group. fiveable.memasterorganicchemistry.com This is a crucial strategy in multi-step syntheses where an alcohol is a more accessible precursor.

One direct method is the reaction of a primary alcohol with hot concentrated hydrobromic acid (HBr). sinica.edu.tw For instance, 4-(3-hydroxypropyl)phenol can be converted to 4-(3-bromopropyl)phenol (B1602070) by heating with a 48% hydrobromic acid solution. prepchem.com

Other reagents can also be employed to convert alcohols to alkyl bromides, such as phosphorus tribromide (PBr₃). fiveable.me This reagent is effective for converting primary and secondary alcohols to their corresponding bromides. The reaction generally proceeds with an inversion of configuration if the alcohol is chiral. fiveable.me

Another approach involves a two-step process where the alcohol is first converted into a better leaving group, such as a tosylate or mesylate. numberanalytics.commasterorganicchemistry.com The alcohol is reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270). The resulting tosylate or mesylate is then readily displaced by a bromide ion in a subsequent Sₙ2 reaction. masterorganicchemistry.com This method is particularly useful when the direct use of acidic reagents like HBr is incompatible with other functional groups in the molecule.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. matanginicollege.ac.incore.ac.uk These principles are increasingly being applied to traditional synthetic methods like the Williamson ether synthesis to improve their environmental footprint. careers360.com

Atom Economy and Waste Minimization Principles

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Williamson ether synthesis can have a high atom economy as, in principle, all atoms of the reactants can be incorporated into the products. careers360.comchegg.com However, the generation of a salt byproduct (e.g., sodium chloride) is inherent to the reaction. wikipedia.org

Waste minimization in the synthesis of this compound focuses on reducing byproducts and avoiding the use of excess reagents. matanginicollege.ac.in For example, in the reaction of hydroquinone with 1,3-dibromopropane, precise control of stoichiometry is crucial to minimize the formation of the double-etherified byproduct.

Catalyst Selection for Enhanced Reaction Efficiency and Selectivity

Catalysts are a cornerstone of green chemistry as they can enhance reaction rates and selectivity, often under milder conditions, and can be used in small amounts. matanginicollege.ac.in In the context of Williamson ether synthesis, phase-transfer catalysts (PTCs) are particularly effective. wikipedia.orgnumberanalytics.com

PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide by transporting the phenoxide ion into the organic phase. numberanalytics.comnumberanalytics.com This increases the reaction rate and allows for the use of less harsh conditions. numberanalytics.comacs.org The use of catalysts can lead to higher yields and reduced reaction times. brainly.com For instance, the use of silver(I) oxide as a catalyst can promote the reaction by facilitating the removal of the halide ion. brainly.com

| Catalyst Type | Example | Role in Williamson Ether Synthesis | Reference |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Facilitates transfer of alkoxide to organic phase | wikipedia.org |

| Phase-Transfer Catalyst | 18-crown-6 | Increases solubility and nucleophilicity of alkoxide | wikipedia.org |

| Metal Oxide | Silver(I) Oxide | Facilitates removal of the halide leaving group | brainly.com |

Development of Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to pollution. matanginicollege.ac.in Research has focused on developing solvent-free or "greener" solvent systems for the Williamson ether synthesis. tandfonline.comchalmers.se

Solvent-free, or solid-state, reactions have been shown to be effective for etherification. tandfonline.com These reactions can be carried out by mixing the reactants with a solid base, sometimes with the aid of grinding or milling. nih.gov This approach simplifies work-up procedures and reduces waste. chalmers.se

When a solvent is necessary, the use of environmentally benign solvents is preferred. Water is an ideal green solvent, though the low solubility of organic reactants can be a challenge. The use of phase-transfer catalysts can help overcome this issue. Other greener solvent alternatives include ionic liquids and supercritical fluids.

| Synthesis Approach | Conditions | Advantages | Reference |

| Solvent-Free | Solid base (e.g., K₂CO₃), heat | Reduced waste, simplified work-up | tandfonline.comchalmers.se |

| Aqueous | Phase-transfer catalyst | Environmentally benign solvent | wikipedia.org |

Energy Efficient Methodologies (e.g., Microwave-Assisted Synthesis, Ultrasonic Synthesis)

Improving energy efficiency is another fundamental principle of green chemistry. matanginicollege.ac.in Microwave-assisted and ultrasonic-assisted syntheses are two techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govoatext.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate organic reactions. nih.govoatext.com In the synthesis of ethers, microwave heating can reduce reaction times from hours or days to minutes. nih.gov This is due to the efficient and direct heating of the reaction mixture. For example, the microwave-assisted alkylation of a calixarene (B151959) with N-(bromopropyl)phthalimide was completed in under 45 minutes, whereas the conventional method required several days. nih.gov

Ultrasonic Synthesis: Sonication, the use of ultrasound, can also enhance reaction rates. yjcorp.co.kr The physical effects of acoustic cavitation, such as the formation and collapse of microbubbles, can increase the surface area of solid reactants and improve mass transfer, leading to higher yields and shorter reaction times. nih.gov Ultrasound has been successfully used in the Ullmann diaryl ether synthesis, a related reaction, to achieve high yields at lower temperatures. yjcorp.co.kr The combination of microwave and ultrasonic irradiation has also been explored for synthesizing various organic compounds, resulting in significantly reduced reaction times and temperatures. benthamscience.com

| Technique | Principle | Advantages in Ether Synthesis | Reference |

| Microwave-Assisted | Direct heating via microwave irradiation | Drastically reduced reaction times, higher yields | nih.gov |

| Ultrasonic | Acoustic cavitation enhances mass transfer | Shorter reaction times, lower temperatures, improved yields | nih.govyjcorp.co.kr |

Chemical Transformations and Reactivity of 4 3 Bromopropoxy Phenol

Nucleophilic Substitution Reactions at the Bromine Center

The 3-bromopropoxy group features a terminal bromine atom which serves as an effective leaving group in nucleophilic substitution (SN2) reactions. vulcanchem.com This allows for the facile introduction of various functional groups by reacting 4-(3-bromopropoxy)phenol with a range of nucleophiles.

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted aminopropoxy derivatives. These reactions are typically conducted in the presence of a base to neutralize the hydrogen bromide generated. For instance, the reaction with piperidine (B6355638) leads to the formation of 1-(3-(4-hydroxyphenoxy)propyl)piperidine. Similarly, reactions with other amines, such as diethylamine (B46881), are employed to synthesize complex molecules. nih.govkoreascience.kr The general one-pot reaction of the bromo-ethyl side chain of similar molecules with various primary amines proceeds efficiently to construct molecules with high structural complexity. acs.org

The bromine atom can be displaced by oxygen-containing nucleophiles, such as alkoxides or phenolates, to form new ether linkages. In the synthesis of certain bipolar host materials, the bromopropoxy group has been shown to react with phenol (B47542) to form a diaryl ether derivative. These reactions are typically performed in a polar aprotic solvent like dimethylformamide (DMF) with a base such as cesium carbonate (Cs₂CO₃) to facilitate the deprotonation of the nucleophile. beilstein-journals.org

Thioethers can be synthesized through the reaction of this compound with thiols or their corresponding thiolates. evitachem.comsmolecule.com For example, reaction with a thiol in the presence of a base like sodium hydride or potassium carbonate results in the formation of a C-S bond, yielding a 3-(4-hydroxyphenoxy)propyl thioether. The conversion of the bromo-substituent to a thiol can be achieved by reacting it with sodium thiosulfate (B1220275) to form a Bunte salt, which is then hydrolyzed under acidic conditions to yield the corresponding thiol. rsc.org The synthesis of thioethers from organic halides is a common method, often using thiourea (B124793) as an odorless sulfur source. taylorandfrancis.com

Table 1: Examples of Nucleophilic Substitution Reactions of this compound This table is interactive. Users can sort data by clicking on the column headers.

| Nucleophile Type | Example Nucleophile | Reagent/Conditions | Product Type | Citation |

|---|---|---|---|---|

| Nitrogen | Piperidine | Base (e.g., K₂CO₃) | 1-(3-(4-Hydroxyphenoxy)propyl)piperidine | |

| Nitrogen | Diethylamine | Base | 3-(4-Hydroxyphenoxy)propyl diethylamine derivative | nih.govkoreascience.kr |

| Oxygen | Phenol | Cs₂CO₃, DMF | 1-((4-Hydroxyphenoxy)propoxy)benzene derivative | |

| Sulfur | Thiophenol | Base (e.g., K₂CO₃) | 3-(4-Hydroxyphenoxy)propyl phenyl sulfide | smolecule.com |

| Sulfur | Sodium Thiosulfate | 1. Ethanol, Reflux; 2. HCl | 3-(4-Hydroxyphenoxy)propane-1-thiol | rsc.org |

Reactivity with Oxygen-Containing Nucleophiles (e.g., Alkoxides)

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key functional handle for various chemical modifications, including O-alkylation, O-acylation, and directing electrophilic substitution on the aromatic ring.

The synthesis of this compound itself is an example of the alkylation of a phenolic hydroxyl group, where hydroquinone (B1673460) (or 4-hydroxyphenol) is reacted with 1,3-dibromopropane (B121459) in the presence of a base like potassium carbonate. uwlax.eduuniversiteitleiden.nl This hydroxyl group can be further alkylated or acylated. For instance, acylation with 4-(3-bromopropoxy)benzoyl chloride in the presence of a Lewis acid can yield a ketone, demonstrating the reactivity of the phenolic oxygen towards acylating agents. nih.govkoreascience.kr

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.comlibretexts.org This makes the aromatic ring of this compound susceptible to reactions like halogenation, nitration, and formylation, primarily at the positions ortho to the hydroxyl group.

Halogenation: Due to the activating nature of the hydroxyl group, phenols readily undergo halogenation. byjus.com For example, the bromination of a similar compound, 1-bromo-3-(4-methoxyphenoxy)propane, using bromine and iron filings as a catalyst, results in the substitution of bromine atoms onto the aromatic ring. uwlax.edu

Nitration: The nitration of phenols can be achieved using various reagents. Treatment with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com More selective methods for the mononitration of phenolic compounds have been developed using reagents like sodium nitrite (B80452) in the presence of tetrabutylammonium (B224687) dichromate under neutral aprotic conditions to afford high yields of nitrophenols. scispace.com

Formylation: The introduction of a formyl group (-CHO) ortho to the phenolic hydroxyl group is a valuable transformation. A regioselective method for the ortho-formylation of phenols uses magnesium dichloride, triethylamine, and paraformaldehyde. orgsyn.orgorgsyn.org This reaction has been successfully applied to a variety of substituted phenols, including those with electron-releasing and electron-attracting groups. orgsyn.org Applying this to this compound would be expected to yield 2-hydroxy-5-(3-bromopropoxy)benzaldehyde.

Table 2: Examples of Transformations Involving the Phenolic Hydroxyl Group This table is interactive. Users can sort data by clicking on the column headers.

| Transformation Type | Reagent/Conditions | Expected Product with this compound | Citation |

|---|---|---|---|

| Halogenation (Bromination) | Br₂, Fe catalyst | 2-Bromo-4-(3-bromopropoxy)phenol | uwlax.edu |

| Nitration | NaNO₂, Tetrabutylammonium Dichromate | 4-(3-Bromopropoxy)-2-nitrophenol | scispace.com |

| Formylation | MgCl₂, Triethylamine, Paraformaldehyde | 2-Hydroxy-5-(3-bromopropoxy)benzaldehyde | orgsyn.orgorgsyn.org |

| Acylation | 4-(3-Bromopropoxy)benzoyl chloride | 4-(3-Bromopropoxy)phenyl 4-(3-bromopropoxy)benzoate | nih.govkoreascience.kr |

Alkylation and Acylation of the Phenolic Oxygen

Reduction of the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond in the 3-bromopropoxy chain of this compound is a primary site for nucleophilic substitution and reduction reactions. The reduction of this bond effectively removes the bromine atom, yielding the corresponding 4-(propoxy)phenol derivative. This transformation can be achieved through various established methods, including catalytic hydrogenation and the use of hydride-based reducing agents.

Common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. These reagents operate via a nucleophilic substitution mechanism (Sₙ2), where a hydride ion (H⁻) displaces the bromide ion. The choice of reagent and reaction conditions can be tailored to ensure selectivity, particularly to avoid the reduction of other functional groups within the molecule.

Catalytic hydrogenation represents another viable pathway for C-Br bond reduction. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas can facilitate the cleavage of the C-Br bond. This method is widely used in organic synthesis for its efficiency and often milder reaction conditions compared to metal hydrides. The general reactivity for the reduction of the bromine atom in similar compounds allows for the formation of a range of derivatives. smolecule.com

Table 1: Common Reagents for the Reduction of the C-Br Bond

| Reagent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | 4-(Propoxy)phenol |

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol) | 4-(Propoxy)phenol |

Oxidation Pathways of the Phenol Moiety

The phenol group in this compound is susceptible to oxidation, a reaction that can proceed through several pathways depending on the oxidant and reaction conditions. The oxidation primarily involves the phenolic hydroxyl group and the aromatic ring, potentially leading to the formation of quinones or polymeric materials. google.com

Electrochemical oxidation offers a more controlled method for studying and performing phenol oxidation. nih.govmdpi.com In this process, a direct electron transfer occurs between the anode surface and the phenol, leading to its degradation. mdpi.com Studies on phenol oxidation have shown that benzoquinone and hydroquinone are often the main intermediate products before further degradation occurs. semanticscholar.org The electrochemical oxidation of phenols can be influenced by factors such as steric hindrance and the substitution pattern on the aromatic ring. nih.gov The process can lead to the formation of phenoxy radicals, which can then couple to form dimers or polymers. google.comfrontiersin.org

Table 2: Potential Oxidation Products of the Phenol Moiety

| Oxidation Method | Reagent/Condition | Potential Products |

|---|---|---|

| Chemical Oxidation | Potassium Permanganate (KMnO₄) | Benzoquinone derivatives, polymeric materials |

| Chemical Oxidation | Chromium Trioxide (CrO₃) | Benzoquinone derivatives |

Radical Reactions and Intramolecular Rearrangements Involving the Bromopropoxy Chain

The bromopropoxy chain of this compound can participate in radical reactions, typically initiated by the homolytic cleavage or single-electron transfer (SET) reduction of the C-Br bond. bbhegdecollege.com The resulting carbon-centered radical on the propyl chain is a reactive intermediate that can undergo various subsequent reactions, including intramolecular rearrangements or cyclizations.

The generation of the 3-(4-phenoxyphenyl)propyl radical can be achieved using radical initiators or reducing metals. Once formed, this radical can potentially undergo intramolecular cyclization. Theoretical studies on structurally similar radicals, such as those derived from 1-(3-bromopropyl)-methylenecyclopropane, show that the radical center can attack an unsaturated site within the molecule in an intramolecular fashion. acs.org In the case of this compound, the radical could potentially attack the aromatic ring. This type of reaction, known as a radical aryl migration or cyclization, can lead to the formation of new ring systems. rsc.org

These tandem radical reactions, which combine an initiation step with a cyclization or rearrangement, are powerful tools in organic synthesis for creating complex molecular architectures. rsc.org The specific pathway and products of such a reaction involving this compound would depend heavily on the reaction conditions and the method used to generate the initial radical.

Table 3: Summary of Potential Radical Reactions

| Initial Step | Intermediate | Potential Subsequent Reaction | Resulting Structure |

|---|---|---|---|

| C-Br bond homolysis/reduction | 3-(4-phenoxyphenyl)propyl radical | Intramolecular attack on the aromatic ring | Cyclized products (e.g., chromane (B1220400) derivatives) |

| C-Br bond homolysis/reduction | 3-(4-phenoxyphenyl)propyl radical | Hydrogen atom abstraction | 4-(Propoxy)phenol |

Derivatization and Functionalization Pathways from 4 3 Bromopropoxy Phenol

Synthesis of Advanced Organic Intermediates for Downstream Applications

The dual reactivity of 4-(3-bromopropoxy)phenol enables its use as a precursor for a variety of advanced organic intermediates. The bromopropyl group serves as a key functional handle for introducing new molecular fragments through nucleophilic substitution, while the phenolic hydroxyl can be engaged in etherification, esterification, or electrophilic aromatic substitution, paving the way for the construction of elaborate molecular architectures.

The strategic modification of this compound allows for the synthesis of precursors tailored for specific, complex applications, particularly in pharmacology. The bromopropoxy moiety can be reacted with nucleophiles like amines to introduce new functional groups, leading to intermediates for pharmacologically active agents.

For instance, derivatives of this phenol (B47542) are instrumental in creating ligands for various biological targets. In one pathway, the related compound 1-(benzyloxy)-4-(3-bromopropoxy)benzene, synthesized from 4-(benzyloxy)phenol and 1,3-dibromopropane (B121459), serves as a key intermediate. mdpi.com The bromine is displaced by piperidine (B6355638), and subsequent debenzylation yields 4-(3-(piperidin-1-yl)propoxy)phenol. mdpi.com This resulting molecule is a core scaffold for developing potent and selective histamine (B1213489) H3 receptor (H3R) ligands, which are investigated for their therapeutic potential in neurodegenerative diseases. mdpi.com

Similarly, functionalized intermediates derived from related phenolic structures are used to build multifunctional drug candidates for Alzheimer's disease. For example, methyl (E)-3-(4-(3-bromopropoxy)-3-methoxyphenyl)acrylate is synthesized and then further elaborated by reacting the bromopropyl group with a piperazine (B1678402) derivative, ultimately leading to complex hybrids designed to target multiple pathological factors in Alzheimer's. mdpi.com

Table 1: Examples of Advanced Intermediates from Bromopropoxy-Phenol Scaffolds

| Precursor Scaffold | Reagent for Derivatization | Resulting Intermediate | Downstream Application | Source(s) |

| 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | Piperidine, then H₂/Pd-C | 4-(3-(Piperidin-1-yl)propoxy)phenol | Synthesis of Histamine H3 Receptor Ligands | mdpi.com |

| Methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate | 1,3-Dibromopropane | Methyl (E)-3-(4-(3-bromopropoxy)-3-methoxyphenyl)acrylate | Synthesis of Tacrine-Ferulic Acid Hybrids for Alzheimer's Disease | mdpi.com |

| Acetamide, N-(4-hydroxyphenyl)- | 1,3-Dibromopropane | Acetamide, N-[4-(3-bromopropoxy)phenyl]- | Intermediate for more complex organic molecules with potential biological activity |

Macrocyclic compounds, such as calixarenes, are large, cup-shaped molecules built from phenolic units. researchgate.net Their defined cavities and the ability to be functionalized on their "upper" and "lower" rims make them exceptional hosts in supramolecular chemistry. The 3-bromopropoxy group is a highly effective linker for modifying the lower rim (the side with the phenolic hydroxyls) of calixarenes, thereby tailoring their recognition and complexation properties.

The synthesis typically involves the reaction of a parent calix[n]arene with a reagent containing the bromopropyl group. For example, p-tert-butylcalix preprints.orgarene can be selectively dialkylated at the 1,3-distal phenolic hydroxyls using 1,3-dibromopropane in the presence of a base to yield 1,3-bis-(3-bromopropoxy)-p-tert-butylcalix preprints.orgarene. mdpi.comresearchgate.net This intermediate, which now possesses two reactive bromopropyl arms, is primed for further functionalization. mdpi.comresearchgate.net

Another strategy involves reacting the calixarene (B151959) with N-(3-bromopropyl)phthalimide. preprints.orgnih.gov This reaction introduces a protected aminopropyl linker to the calixarene scaffold. Subsequent deprotection via hydrazinolysis exposes the primary amine, which can be used for further modifications. nih.gov This method has been used to prepare calix preprints.orgarene derivatives in various conformations, including the cone and 1,3-alternate forms. preprints.org

Table 2: Synthesis of Calixarene Building Blocks Using Bromopropoxy Linkers

| Calixarene Precursor | Reagent | Resulting Functionalized Calixarene | Conformation | Source(s) |

| p-tert-Butylcalix preprints.orgarene | 1,3-Dibromopropane | 25,27-Dihydroxy-26,28-bis-(3-bromopropoxy)-5,11,17,23-tetra-tert-butylcalix preprints.orgarene | Cone | mdpi.com |

| Calix preprints.orgarene | N-(3-Bromopropyl)phthalimide | Bis(phthalimidopropoxy)calix preprints.orgarene | 1,3-Alternate | preprints.orgnih.gov |

| p-tert-Butylcalix preprints.orgarene | 1,3-Dibromopropane | 25-Hydroxy-26,27,28-tris-(3-bromo propoxy)calix preprints.orgarene | Cone | asianpubs.org |

Precursors for Complex Multifunctional Molecular Architectures

Ligand Design and Synthesis Utilizing the Bromopropoxy Scaffold

The inherent functionalities of this compound make it an excellent platform for designing and synthesizing ligands for metal coordination. The phenol group itself can act as a donor, and the bromopropyl chain provides a convenient anchor point for introducing additional coordinating atoms (such as nitrogen, sulfur, or oxygen), allowing for the creation of multidentate ligands with tailored properties.

Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with an aldehyde or ketone. mdpi.com Phenolic Schiff bases are particularly important ligands in coordination chemistry because they can form stable complexes with a wide range of transition metals. bohrium.com

A synthetic route to a Schiff base ligand from a bromopropoxy-containing phenol could involve an initial formylation of the phenol ring to introduce an aldehyde group, for example, ortho to the hydroxyl group. This bromopropoxy-substituted salicylaldehyde (B1680747) can then be condensed with a primary amine to yield a Schiff base ligand. This ligand would feature a chelating N,O-donor site from the imine and the deprotonated phenol, while retaining the reactive bromopropyl group for further reactions, such as polymerization or grafting onto a surface.

A closely related synthesis demonstrates this principle, where 2-[(3-bromo-propylimino)-methyl]-phenol was prepared and used to form a stable Ni(II) complex. researchgate.net The bidentate Schiff base ligand coordinates to the nickel center, and the resulting complex itself was shown to have interesting electrochemical properties, including the ability to be electro-polymerized. researchgate.net This highlights how the bromopropyl functionality can be carried through the synthesis to impart specific properties to the final metal complex.

The development of effective chelating agents is crucial for applications ranging from metal extraction to catalysis and medicinal imaging. ekb.eg The phenolic oxygen in this compound provides a "hard" donor site suitable for coordinating with hard metal ions like Fe(III). nih.gov By functionalizing the bromopropyl tail, additional "soft" or "hard" donor atoms can be introduced to create polydentate ligands capable of forming highly stable chelate rings with metal ions.

A powerful example of this is the synthesis of a calix preprints.orgarene-based chelating agent. Starting with a tris-(3-bromo propoxy) calix preprints.orgarene intermediate, reaction with sodium N,N-diethyldithiocarbamate leads to the displacement of the three bromine atoms. asianpubs.org This yields a mono hydroxy-tris(N,N-diethyl dithiocarbamoyl propoxy ether)-p-tert-butyl calix preprints.orgarene. asianpubs.org This molecule incorporates multiple dithiocarbamate (B8719985) groups, which are excellent chelators for soft metals like Ni(II), Pd(II), and Pt(II), making the final product an effective extractant for divalent metal ions. asianpubs.org

Table 3: Development of Chelating Agents from Bromopropoxy-Phenol Derivatives

| Starting Material | Functionalization Reagent | Resulting Chelating Agent | Target Metals | Source(s) |

| 25-Hydroxy-26,27,28-tris-(3-bromo propoxy) calix preprints.orgarene | Sodium N,N-diethyldithiocarbamate | 25-Hydroxy-26,27,28-tris(3-N,N-diethyl dithiocarbamoyl propoxy) Calix preprints.orgarene | Divalent ions (e.g., Ni, Pd, Pt) | asianpubs.org |

| Phenolic Compounds (General) | - | Polyphenols | Fe(III), Cu(II), Zn(II) | nih.gov |

| 2-[(3-bromo-propylimino)-methyl]-phenol | Nickel(II) acetate | Bis{2-[(3-bromo-propylimino)-methyl]-phenolato}nickel(II) | Ni(II) | researchgate.net |

Formation of Schiff Base Ligands from Bromopropoxy-Containing Phenols

Construction of N-Heterocyclic Cations and Related Polycyclic Systems

The bromopropyl group is an effective alkylating agent for nitrogen-containing heterocycles, leading to the formation of quaternary ammonium (B1175870) salts, specifically N-heterocyclic cations. These cationic species are important as ionic liquids, phase-transfer catalysts, and precursors for N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. beilstein-journals.orgsioc-journal.cn

The synthesis of these cations is typically straightforward. For example, reacting a bromopropoxy-functionalized molecule with an N-heterocycle like imidazole (B134444) or pyridine (B92270) results in the formation of an imidazolium (B1220033) or pyridinium (B92312) salt. This strategy has been elegantly applied to the functionalization of calixarenes. The intermediate 1,3-bis-(3-bromopropoxy)-p-tert-butylcalix preprints.orgarene can be reacted with substituted imidazoles (e.g., N-methylimidazole or N-(2,6-di-isopropylphenyl)imidazole) to yield dicationic calixarenes. mdpi.comresearchgate.net In these structures, two imidazolium cations are tethered to the calixarene lower rim via flexible propoxy linkers. These dicationic calixarenes are precursors for novel nickel-NHC complexes. mdpi.com

This methodology extends beyond calixarenes and is a general route for creating polycyclic systems containing N-heterocyclic cations. For example, 3-bromopropyl-pyridinium derivatives have been proposed as intermediates for the synthesis of six-membered tetrahydro-pyrido-pyridinium ring systems, which are complex polycyclic structures. acs.org

Table 4: Synthesis of N-Heterocyclic Cations from Bromopropoxy Precursors

| Bromopropoxy Precursor | N-Heterocycle | Resulting Cationic System | Application/Significance | Source(s) |

| 1,3-Bis-(3-bromopropoxy)-p-tert-butylcalix preprints.orgarene | N-(2,4,6-trimethyl-phenyl)imidazole | Dicationic calix preprints.orgarene with tethered imidazolium groups | Precursor for Nickel-NHC complexes | mdpi.com |

| 1,3-Bis-(3-bromopropoxy)-p-tert-butylcalix preprints.orgarene | N-(2,6-di-isopropylphenyl)imidazole | Dicationic calix preprints.orgarene with tethered imidazolium groups | Precursor for Nickel-NHC complexes | mdpi.comresearchgate.net |

| 3-Bromopropyl-pyridinium derivatives (general) | - | Tetrahydro-pyrido-pyridinium systems | Construction of polycyclic systems | acs.org |

Incorporation into Polymeric Additive Design (e.g., Polymer Anti-aging Agents)

The strategic derivatization of phenolic compounds is a cornerstone in the development of advanced polymer additives, particularly those designed to combat polymer degradation. The compound this compound, with its reactive bromopropoxy and phenolic moieties, presents a versatile platform for creating multifunctional anti-aging agents. These agents are crucial for extending the service life of polymeric materials by inhibiting or retarding degradation processes initiated by heat, oxygen, and UV radiation.

A significant pathway in this area involves the synthesis of hybrid molecules that combine the functionalities of a hindered phenol antioxidant and a benzophenone-type UV absorber within a single chemical structure. This approach aims to develop a multifunctional polymer additive with superior anti-aging performance. mdpi.comnih.gov

One notable area of research has been the synthesis of a hindered phenol-linked benzophenone (B1666685) hybrid compound. While not starting directly from this compound, a closely related synthetic strategy employs 3-bromo-1-propanol (B121458) to create a bromopropyl ester intermediate. This intermediate is then used to link a hindered phenol antioxidant with a UV-absorbing benzophenone derivative. This methodology highlights a viable functionalization pathway for bromopropoxy-containing phenols. mdpi.comnih.gov

The synthesis typically proceeds in a two-step process. The first step involves the esterification of a hindered phenolic acid, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, with 3-bromo-1-propanol to yield a 3-bromopropyl ester intermediate. In the subsequent step, this intermediate is reacted with a dihydroxybenzophenone, for instance, 2,4-dihydroxybenzophenone, via a Williamson ether synthesis. This reaction couples the hindered phenol and benzophenone moieties through the propoxy linker, resulting in the final hybrid anti-aging agent. mdpi.comnih.gov

The resulting compound, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid 3-(4-benzoyl-3-hydroxyphenoxy)propyl ester, is designed to offer comprehensive protection to polymers. The hindered phenol group acts as a primary antioxidant by scavenging free radicals, while the benzophenone unit absorbs harmful UV radiation, thus preventing photodegradation. mdpi.comnih.gov

The efficacy of such hybrid additives has been evaluated by incorporating them into polymer matrices, such as polyolefin elastomers (POE), and subjecting the resulting materials to accelerated aging tests. Key performance indicators include the oxidation induction time (OIT), changes in melt flow index, and retention of optical properties like transmittance after thermal and UV aging. Research findings indicate that these hybrid additives can significantly enhance the anti-aging performance of polymers in both thermo-oxidative and ultraviolet aging tests, demonstrating their potential as effective polymer anti-aging agents. mdpi.comnih.gov

The following tables summarize the key reactants and the resulting hybrid additive, along with its function.

Table 1: Key Reactants in the Synthesis of a Hybrid Anti-aging Agent

| Compound Name | Chemical Structure | Role in Synthesis |

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid |  | Hindered Phenol Antioxidant Moiety |

| 3-bromo-1-propanol |  | Linker Precursor |

| 2,4-dihydroxybenzophenone |  | UV Absorber Moiety |

Table 2: Resulting Hybrid Polymer Additive and its Function

| Compound Name | Chemical Structure | Function |

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid 3-(4-benzoyl-3-hydroxyphenoxy)propyl ester |  | Multifunctional (Antioxidant & UV Stabilizer) Polymer Anti-aging Agent |

This synthetic approach exemplifies how the functional groups of a molecule like this compound can be strategically utilized to design and create high-performance additives for the polymer industry.

Spectroscopic Characterization of 4 3 Bromopropoxy Phenol and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For 4-(3-Bromopropoxy)phenol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the propoxy chain, and the hydroxyl proton.

In the synthesis of derivatives, ¹H NMR is crucial for confirming that a reaction has occurred. For example, in the preparation of 1-(benzyloxy)-4-(3-bromopropoxy)benzene, a synthetic product where the phenolic hydroxyl group is protected, ¹H NMR is used to verify the structure. The spectra of such derivatives show characteristic signals that confirm the addition of the protecting group and the integrity of the bromopropoxy chain. For instance, the aromatic protons typically appear as doublets in the range of δ 6.8–7.4 ppm, while the methylene (B1212753) protons of the bromopropoxy group adjacent to the bromine and oxygen atoms show specific chemical shifts. Research on other derivatives, such as those isolated from Neurada procumbens, also relies on ¹H NMR for structural elucidation. acs.org

Table 1: Representative ¹H NMR Spectral Data for a Derivative of this compound This table is interactive. Click on the headers to sort.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Compound |

|---|---|---|---|

| Aromatic Protons | 6.8 - 7.4 | Doublet | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene |

| Benzyloxy CH₂ | 4.5 - 5.0 | Singlet | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene |

| Bromopropoxy CH₂Br | 3.4 - 3.6 | Triplet | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene |

| Propoxy O-CH₂ | ~4.1 | Triplet | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. docbrown.info Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. oregonstate.edu The chemical shift of each signal is indicative of the carbon's functional group and electronic environment. ucl.ac.uk

For this compound, distinct signals are expected for the four unique aromatic carbons and the three carbons of the propoxy chain. The carbon attached to the hydroxyl group (C-OH) and the carbon bonded to the ether oxygen (C-O-C) will have characteristic downfield shifts. The carbon attached to the bromine atom (C-Br) will also have a specific chemical shift. Spectroscopic analysis of synthetic products, including various benzoxazine (B1645224) and quinazolinone derivatives, routinely employs ¹³C NMR to confirm their structures. nih.gov In the case of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, ¹³C NMR is used alongside ¹H NMR to provide unambiguous structural confirmation.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound and its Derivatives This table is interactive. Click on the headers to sort.

| Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 115 - 130 |

| Ether O-CH₂ | 65 - 75 |

| Alkyl C-Br | 30 - 40 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making these methods powerful tools for functional group identification.

IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would prominently feature a broad absorption band for the O-H stretch of the phenolic group, typically around 3200-3600 cm⁻¹. Other key signals include C-O stretching vibrations for the ether and phenol (B47542) groups (around 1050-1250 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and the C-Br stretching vibration at lower wavenumbers. ijaemr.comnii.ac.jp In the characterization of derivatives like 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, FT-IR spectroscopy is used to confirm the presence of key functional groups, such as the C-O-C ether linkages which show stretches between 1250–1050 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. renishaw.com Molecular vibrations that result in a change in polarizability are Raman-active. researchgate.net For this compound, the symmetric stretching of the benzene (B151609) ring would be a particularly strong feature in the Raman spectrum. While specific Raman data for this compound is not widely published, the technique is broadly applied to characterize phenolic compounds and their derivatives, often revealing details about molecular structure and symmetry. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This technique is invaluable for confirming the identity of newly synthesized compounds. For example, HRMS is used to validate the molecular weight and formula of bromophenol derivatives. The synthesis of an azo derivative from this compound, (E)-1-(4-(3-bromopropoxy)phenyl)-2-(4-hexylphenyl)diazene, was confirmed using HRMS, which found the protonated molecular ion [M+H] at an m/z of 565.4117, consistent with its chemical formula. figshare.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hybrid technique is ideal for separating and identifying individual components in a mixture. gnest.org In the context of synthesizing derivatives of this compound, GC-MS can be used to monitor the progress of a reaction by identifying the starting materials, products, and any byproducts. While GC-MS is a standard method for the analysis of various phenols, it is important to note that co-elution of isomers can occur. nih.govepa.gov Therefore, combining GC-MS data with other spectroscopic information is crucial for unambiguous structural assignment.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly effective for the analysis of thermally labile or large molecules, as it allows for the production of gas-phase ions with minimal fragmentation. researchgate.net This method is instrumental in determining the molecular weight of this compound and its synthetic derivatives with high precision and confirming the success of a chemical transformation. nih.gov

When analyzing this compound (C₉H₁₁BrO), ESI-MS in positive ion mode would be expected to show a protonated molecular ion [M+H]⁺. A key feature would be the distinctive isotopic pattern of bromine, where the two major isotopes, ⁷⁹Br and ⁸¹Br, have a natural abundance of approximately 50.7% and 49.3%, respectively. This results in a pair of peaks, [M+H]⁺ and [M+H+2]⁺, separated by two mass-to-charge units (m/z) and having nearly equal intensity, which is a clear diagnostic for the presence of a single bromine atom in the molecule.

In the analysis of synthetic products derived from this compound, ESI-MS serves to confirm the addition of new functional groups by identifying the corresponding increase in molecular weight. Tandem mass spectrometry (ESI-MS/MS) provides deeper structural insight by inducing fragmentation of a selected parent ion. researchgate.net For example, if the bromine atom is substituted by a nucleophile, the resulting product's MS/MS spectrum would show fragmentation patterns confirming the new substituent, such as the characteristic loss of the newly added group or fragmentation of the propoxy linker. mdpi.comresearchgate.net

Table 1: Representative ESI-MS Data for a Hypothetical Derivative

This table illustrates the expected ESI-MS/MS fragmentation data for a hypothetical product where the bromine of this compound has been replaced by an amine group (e.g., piperidine).

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

| 278.18 | [M+H]⁺ | - | - | Protonated molecular ion of the piperidine (B6355638) derivative |

| 278.18 | [M+H - C₅H₁₁N]⁺ | 193.05 | 85.13 | Loss of the piperidine group |

| 278.18 | [M+H - C₈H₁₆NO]⁺ | 109.06 | 169.12 | Cleavage of the ether bond, retaining the phenol |

| 193.05 | [C₉H₁₀O₂]⁺ | 151.04 | 42.01 | Loss of the propene linker from the ether fragment |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions that dictate the solid-state packing of a molecule.

While a crystal structure for this compound itself is not described in the reviewed literature, detailed crystallographic studies have been performed on its derivatives, offering valuable insights into the conformational properties of the 4-(3-bromopropoxy)phenyl moiety.

A notable example is the study of (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene. researchgate.net Single-crystal X-ray diffraction analysis revealed that the molecule crystallizes in the monoclinic space group P2/c. researchgate.net The analysis confirmed that all bond lengths and angles fall within normal ranges. researchgate.netiucr.org A significant structural feature is the dihedral angle of 6.3 (2)° between the two aromatic rings. researchgate.netiucr.org The crystal packing is influenced by relatively short intermolecular Br···Br contacts measured at 3.6989 (14) Å. researchgate.netiucr.org Another derivative, 6,6′-((1E,1′E)-hydrazine-1,2-diylidenebis(methanylylidene))bis(3-(3-bromopropoxy)phenol), was found to crystallize in the triclinic system with the space group P-1. kab.ac.ugresearchgate.net

Table 2: Crystallographic Data for (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 26.530 (15) |

| b (Å) | 5.867 (3) |

| c (Å) | 9.948 (7) |

| β (°) | 102.85 (2) |

| Volume (ų) | 1461.8 (13) |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.056 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are employed to study the physical and chemical properties of materials as a function of temperature. TGA measures the change in mass of a sample as it is heated in a controlled atmosphere, providing crucial information about its thermal stability, decomposition profile, and the composition of its volatile components. eltra.com

For phenolic compounds, TGA can reveal a multi-step decomposition process. polymerinnovationblog.com In the case of this compound, the TGA curve would be expected to show an initial mass loss corresponding to the scission of the relatively weaker carbon-bromine bond and the subsequent loss of the bromopropyl chain. At higher temperatures, further mass loss would occur due to the decomposition of the phenolic ring structure. nasa.gov The analysis of evolved gases during the TGA run, often by coupling the instrument to a mass spectrometer (TGA-MS), can identify the specific volatile products released during decomposition, such as hydrogen, methane, and water. eltra.comnasa.gov

Studies on more complex phenolic derivatives show excellent thermal stability, with significant mass loss occurring only at temperatures above 300-350°C. nih.gov This suggests that the core phenolic ether structure is robust. The TGA of a partially cured phenolic resin shows distinct mass loss steps associated with the loss of absorbed water and the elimination of water and formaldehyde (B43269) during the curing reaction. polymerinnovationblog.com

Table 3: Typical Experimental Parameters for TGA

| Parameter | Typical Setting | Purpose |

| Temperature Range | Ambient to 1000 °C | To cover all potential decomposition events. eltra.com |

| Heating Rate | 10 °C/min | A standard rate to ensure thermal equilibrium and good resolution of events. nih.gov |

| Atmosphere | Nitrogen (or Air) | Nitrogen (inert) for studying pyrolysis; Air (oxidative) for studying oxidation. vub.be |

| Sample Size | 2 - 10 mg | A small sample size minimizes thermal gradients within the sample. vub.be |

| Gas Flow Rate | 20 - 50 mL/min | To purge evolved gases and maintain a consistent atmosphere. |

Mechanistic Investigations of Reactions Involving 4 3 Bromopropoxy Phenol

Studies on Nucleophilic Substitution Mechanisms at the Bromine Center

The bromine atom on the propyl chain of 4-(3-bromopropoxy)phenol serves as a leaving group, making the terminal carbon an electrophilic center susceptible to nucleophilic attack. smolecule.comvulcanchem.com This reactivity is a cornerstone of its use as a synthetic intermediate.

The primary alkyl bromide structure of this compound strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org This backside attack by the nucleophile leads to an inversion of stereochemical configuration at the carbon center if it is chiral. libretexts.org However, in the case of this compound, the electrophilic carbon is not a chiral center, so stereochemical inversion is not a factor. The SN2 pathway is the predominant mechanism for reactions involving a wide range of nucleophiles, including amines, thiols, and alkoxides.

For instance, the reaction of this compound with a nucleophile like piperidine (B6355638) proceeds via an SN2 mechanism to form 1-(3-(4-phenoxypiperidin-1-yl)propyl)phenol. mdpi.com Similarly, its reaction with other phenols or alkoxides to form new ether linkages also follows this pathway.

The kinetics of the SN2 reaction are sensitive to both steric and electronic effects. beilstein-journals.orgsolubilityofthings.com

Steric Factors: The unhindered nature of the primary carbon bearing the bromine in this compound facilitates the SN2 reaction. Unlike secondary or tertiary alkyl halides, where bulky substituents can impede the backside attack of the nucleophile, the linear propyl chain offers minimal steric hindrance. beilstein-journals.org This allows for relatively fast reaction rates with a variety of nucleophiles.

Electronic Factors: The electron-donating nature of the para-substituted phenoxy group can have a modest influence on the reaction rate. Electron-donating groups can slightly decrease the electrophilicity of the carbon center, potentially slowing the reaction. solubilityofthings.com Conversely, the presence of electron-withdrawing groups on the nucleophile can decrease its nucleophilicity and also slow the reaction. beilstein-journals.org The choice of solvent also plays a critical role. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are known to accelerate SN2 reactions by solvating the cation without strongly solvating the nucleophile, thus enhancing its reactivity. pharmaxchange.infosmolecule.com

SN2 Reaction Pathways and Stereochemical Outcomes

Pathways of Intramolecular Rearrangements and Migrations

While less common for a simple molecule like this compound itself under standard conditions, the potential for intramolecular rearrangements exists, particularly in related or more complex systems, or under specific catalytic conditions. For instance, radical aryl migration reactions, where an aryl group moves from one atom to another within a molecule, are a known class of transformations, though typically requiring radical initiators. rsc.org

In the context of phenol (B47542) alkylation, it has been discussed that O-alkylated products, like ethers, can sometimes undergo rearrangement to the more thermodynamically stable C-alkylated products, especially under acidic conditions and at elevated temperatures. scielo.br This suggests a potential, albeit likely minor, pathway where an intramolecular migration of the alkyl group from the phenolic oxygen to the ring could occur. However, for this compound, the C-Br bond would likely be the more reactive site under most conditions.

Elucidation of Radical Reaction Mechanisms

The investigation into the radical reaction mechanisms involving this compound is crucial for understanding its potential role as an antioxidant and its behavior in various chemical environments. While specific, in-depth studies elucidating the complete radical reaction pathways for this compound are not extensively documented in publicly available literature, the well-established principles of phenolic chemistry provide a strong basis for predicting its behavior. Phenolic compounds are widely recognized for their ability to act as radical scavengers, primarily through the mechanism of hydrogen atom transfer (HAT). mdpi.comvinatiorganics.com

The antioxidant activity of phenols is predominantly attributed to the hydroxyl (-OH) group attached to the aromatic ring. mdpi.comenergiforsk.se This group can readily donate its hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. vinatiorganics.com The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring, which makes the initial hydrogen donation energetically favorable. mdpi.com

In the context of this compound, the primary radical scavenging mechanism is expected to follow this HAT pathway. The reaction can be generalized as follows, where R• represents a free radical:

Ar-OH + R• → Ar-O• + RH

Here, Ar-OH is this compound, and Ar-O• is the corresponding phenoxyl radical. The efficiency of this process is influenced by the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. energiforsk.se Substituents on the phenol ring can modulate this BDE. In this compound, the electron-donating nature of the para-alkoxy group (-O-(CH₂)₃Br) is expected to lower the O-H BDE, potentially enhancing its radical scavenging activity compared to unsubstituted phenol.

Further insights can be drawn from studies on similar phenolic structures. For instance, research on various phenolic antioxidants has demonstrated their effectiveness in reacting with radical species like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺). nih.gov The kinetics of such reactions often exhibit a biphasic pattern, involving a fast initial reaction followed by a slower phase. nih.gov

To fully elucidate the radical reaction mechanisms of this compound, detailed kinetic studies and product analysis would be necessary. Techniques such as Electron Spin Resonance (ESR) spectroscopy would be invaluable for detecting and characterizing the transient radical intermediates formed during these reactions. cenieh.esnih.govnih.gov

Detailed Research Findings

Although specific experimental data for this compound is limited, research on analogous phenolic compounds provides a framework for understanding its potential antioxidant efficacy. Studies on similar molecules often involve determining the reaction rate constants with various free radicals to quantify their scavenging ability.

Below is a representative data table illustrating the type of findings that would be expected from a detailed investigation into the radical scavenging properties of this compound, based on typical values for related phenolic antioxidants.

| Radical Species | Assay Method | Reaction Rate Constant (k) (M⁻¹s⁻¹) | Stoichiometric Factor (n) |

|---|---|---|---|

| DPPH• (2,2-diphenyl-1-picrylhydrazyl) | UV-Vis Spectroscopy | 1.5 x 10⁴ | 2.1 |

| ABTS•⁺ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation) | UV-Vis Spectroscopy | 2.8 x 10⁵ | 2.5 |

| Peroxyl Radical (ROO•) | Oxygen Radical Absorbance Capacity (ORAC) | 8.0 x 10⁴ | 1.8 |

Disclaimer: The data presented in this table is illustrative and based on values reported for structurally similar phenolic antioxidants. Specific experimental determination for this compound is required for definitive values.

The reaction rate constant (k) indicates how quickly the antioxidant reacts with the free radical, while the stoichiometric factor (n) represents the number of free radicals scavenged by one molecule of the antioxidant. Higher values for both parameters signify greater antioxidant efficiency.

Computational Chemistry and Theoretical Studies of 4 3 Bromopropoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the molecular properties and reactivity of chemical compounds. preprints.orgqulacs.org These computational methods allow for the detailed investigation of electronic structure, molecular geometry, and various spectroscopic properties. For 4-(3-bromopropoxy)phenol, these calculations provide valuable insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method in computational chemistry due to its balance of accuracy and computational cost. arxiv.orgq-chem.com It is widely used for the geometry optimization and electronic structure analysis of molecules like this compound. arxiv.orgq-chem.com

In a typical DFT calculation, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. latrobe.edu.au For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The choice of functional and basis set is crucial for obtaining accurate results. q-chem.comlatrobe.edu.au For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for organic molecules, providing reliable geometric parameters. ijaemr.com

The electronic structure analysis provides information about the distribution of electrons within the molecule, which is key to understanding its chemical behavior. DFT calculations yield the total energy, orbital energies, and the electron density distribution.

Table 1: Representative Calculated Geometric Parameters for Phenol (B47542) (as a reference for the phenolic moiety)

| Parameter | Bond Length (Å) / Angle (°) |

| C-O Bond Length | 1.364 |

| O-H Bond Length | 0.961 |

| C-C-O Bond Angle | 120.5 |

| C-O-H Bond Angle | 109.1 |

Note: The values in this table are representative for the phenol moiety and would be further influenced by the 3-bromopropoxy substituent in the full molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgmnstate.edu The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mnstate.eduajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions with the highest electron density (for donation) and lowest electron density (for acceptance), respectively.

Table 2: Calculated Frontier Molecular Orbital Energies for a Phenol-like Structure

| Molecular Orbital | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -0.50 |

| HOMO-LUMO Gap | 5.00 |

Note: These are example values for a similar aromatic structure. The actual values for this compound would be influenced by the substituent.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dejoaquinbarroso.com This method provides a detailed picture of the bonding and electronic structure within a molecule.

NBO analysis is particularly useful for quantifying charge delocalization and hyperconjugative interactions. uni-muenchen.de Hyperconjugation involves the interaction of a filled (donor) orbital with an adjacent empty (acceptor) orbital. The strength of these interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy associated with the delocalization. wisc.edu

Table 3: Example NBO Analysis Output for a C-O Bond

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ(C-C) | 5.2 |

| σ (C-H) | σ(C-O) | 1.8 |

Note: This table illustrates the type of data obtained from an NBO analysis. LP denotes a lone pair, and σ denotes an antibonding orbital.*

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, regions of negative electrostatic potential, shown in red or yellow, are associated with a high electron density and are susceptible to electrophilic attack. researchgate.netresearchgate.net These areas often correspond to the location of lone pairs on heteroatoms. Conversely, regions of positive electrostatic potential, shown in blue, indicate a lower electron density and are the likely sites for nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential around the phenolic oxygen and the bromine atom, indicating these as sites for electrophilic interaction. The hydrogen of the hydroxyl group and the protons on the carbon backbone would exhibit positive potential. ijaemr.com

Prediction of Vibrational Frequencies for Spectroscopic Assignments (IR, Raman)

Computational methods, particularly DFT, can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. uni-siegen.desemanticscholar.org These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates to determine the force constants of the bonds.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity. naturalspublishing.com Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. unige.ch

By comparing the predicted vibrational spectrum with the experimental one, a detailed assignment of the observed bands to specific vibrational modes of the molecule, such as O-H stretching, C-C ring stretching, and C-Br stretching, can be made. ijaemr.comnaturalspublishing.com This provides a powerful link between the theoretical model and experimental observations.

Table 4: Representative Calculated Vibrational Frequencies for a Phenol-like Molecule

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3750 |

| C-O Stretch | 1260 |

| Aromatic C-H Stretch | 3100 |

| Ring Breathing | 1000 |

Note: These are unscaled frequencies and serve as an example. The actual spectrum of this compound will be more complex.

Theoretical Prediction of NMR Chemical Shifts

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. liverpool.ac.uk

The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). pitt.edu These predictions can be invaluable for assigning the signals in an experimental NMR spectrum to specific nuclei within the molecule. liverpool.ac.uk

For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts can help to confirm the molecular structure by correlating the calculated shifts with the experimentally observed values for the aromatic protons, the protons of the propoxy chain, and the various carbon atoms in the molecule. nih.gov

Table 5: Example of Theoretically Predicted vs. Experimental ¹H NMR Chemical Shifts

| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) |

| Phenolic OH | 5.1 | 5.3 |

| Aromatic CH (ortho to OH) | 6.8 | 6.9 |

| Aromatic CH (meta to OH) | 7.2 | 7.3 |

Note: The accuracy of predicted NMR shifts depends on the level of theory, basis set, and the inclusion of solvent effects.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of molecules over time. nih.gov For a molecule like this compound, which possesses significant flexibility in its three-carbon propoxy chain, MD simulations can provide critical insights into its conformational preferences.

The primary goal of an MD simulation for this molecule would be to map its potential energy surface by analyzing the rotational freedom around several key single bonds. The simulation would track the Cartesian coordinates of each atom over millions of time steps, revealing how the molecule folds and moves. nih.gov This analysis allows for the identification of the most stable, low-energy conformations and the transitional states between them.

Key areas of flexibility in this compound include the rotation around the C-C bonds of the propyl chain and the C-O ether linkage. An MD simulation would reveal the distribution of dihedral angles for these bonds, indicating which spatial arrangements are most probable. The results are often visualized through plots showing the root-mean-square deviation (RMSD) from a starting structure over time, which indicates how much the protein's conformation has changed. ulakbim.gov.tr Such analysis can predict the dominant shapes the molecule adopts in different environments, such as in a vacuum, in a nonpolar solvent, or in an aqueous solution where interactions with water molecules would be paramount. rsc.org Furthermore, MD simulations can illuminate intermolecular interactions, such as how multiple this compound molecules might aggregate or how they interact with solvent molecules, which is crucial for understanding its bulk properties. rsc.org

Table 1: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond Description | Atoms Involved | Expected Conformational Influence |

| Phenol-Ether Linkage | C(ring)-O-C(propyl) | Influences the orientation of the propoxy chain relative to the aromatic ring. |

| Propoxy Chain C1-C2 | O-C-C-C | Determines the "reach" and folding of the alkyl chain. |

| Propoxy Chain C2-C3 | C-C-C-Br | Affects the spatial position of the terminal bromine atom. |

Advanced Intermolecular Interaction Studies

Beyond the broad strokes of conformational analysis, a deeper understanding of the specific forces governing molecular behavior can be achieved through advanced quantum chemical calculations. These methods dissect the electron density of a molecule to characterize the subtle non-covalent interactions that are vital to its structure and reactivity.

Hydrogen Bonding Analysis (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF))